molecular formula C7H12Br2O B14667572 3,5-Dibromoheptan-4-one CAS No. 36461-40-2

3,5-Dibromoheptan-4-one

Cat. No.: B14667572
CAS No.: 36461-40-2
M. Wt: 271.98 g/mol
InChI Key: LKHKPKMNSUQKIL-UHFFFAOYSA-N
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Description

Significance of Halogenated Ketones in Synthetic Chemistry

Halogenated ketones, particularly α-haloketones, are fundamental building blocks in organic synthesis. Their importance stems from the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.net This dual reactivity allows for a wide array of chemical transformations. The introduction of a halogen atom at the alpha position of a ketone enhances the reactivity of the compound, making it a valuable precursor for creating more complex molecules. researchgate.netfiveable.me

These compounds serve as key intermediates in the synthesis of various organic structures, including nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. researchgate.netnih.gov The carbon-halogen bond is susceptible to nucleophilic attack, while the carbonyl group can undergo its characteristic addition and condensation reactions. This versatility makes α-halogenation a crucial strategy in multistep synthetic designs. fiveable.me The reactivity is influenced by the nature of the halogen, with the polarity of the C-X bond affecting the rate of reaction with nucleophiles. nih.gov

Overview of Dihaloalkanone Frameworks

Dihaloalkanones, and specifically α,α'-dihalo ketones, are characterized by having two halogen atoms on the carbons adjacent to the carbonyl group. This structural feature imparts unique reactivity to the molecule. A principal reaction of α,α'-dihalo ketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgddugu.ac.in This rearrangement typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield carboxylic acid derivatives. wikipedia.orgmychemblog.com For instance, using a hydroxide (B78521) base leads to a carboxylic acid, while an alkoxide base yields an ester. wikipedia.org In some cases, α,α'-dihaloketones can eliminate HX to form α,β-unsaturated carbonyl compounds. wikipedia.org

The formation of the cyclopropanone intermediate is a key step. mychemblog.com This intermediate can be generated from α,α′-dihalo ketones through methods like electrochemical reduction or reaction with sterically hindered bases. thieme-connect.de However, the stability of the resulting cyclopropanone can be low, and its formation is not always successful. cdnsciencepub.com The stereochemistry of the starting diastereomeric α,α′-dibromo-ketones can influence the stereospecificity of the Favorskii rearrangement. rsc.orgrsc.org Beyond the Favorskii rearrangement, α,α'-dibromo ketones react with reagents like iron carbonyls in the presence of 1,3-dienes, providing routes to other complex cyclic compounds. acs.org

Research Context for 3,5-Dibromoheptan-4-one

This compound is a specific example of an α,α'-dibromo ketone. Its chemical properties and synthesis have been described in the scientific literature. It can be synthesized via the oxidation-bromination of heptan-4-ol using a hydrogen peroxide/hydrobromic acid system. rsc.org The compound exists as a pair of diastereomers, the dl (racemic) and meso forms.

Below are the key identification and property data for this compound.

PropertyDataSource
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₂Br₂O nih.gov
Molecular Weight 271.98 g/mol nih.gov
Canonical SMILES CCC(C(=O)C(CC)Br)Br nih.gov
InChI Key LKHKPKMNSUQKIL-UHFFFAOYSA-N nih.gov
CAS Number 36461-40-2 nih.gov

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data for the dl (racemic) pair.

SpectrumChemical Shift (δ) and Description
¹H NMR (300.13 MHz, CDCl₃)δ: 1.03 (t, 6H, 2CH₃, J = 7.3 Hz), 1.94-2.04 (m, 2H, CH₂), 2.12-2.21 (m, 2H, CH₂), 4.65 (t, 2H, CHBr, J = 7.3 Hz)
¹³C NMR (75.47 MHz, CDCl₃)δ: 11.88 (2CH₃), 26.06 (2CH₂), 51.70 (2CHBr), 194.34 (CO)
Data sourced from rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36461-40-2

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

3,5-dibromoheptan-4-one

InChI

InChI=1S/C7H12Br2O/c1-3-5(8)7(10)6(9)4-2/h5-6H,3-4H2,1-2H3

InChI Key

LKHKPKMNSUQKIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(CC)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromoheptan 4 One

Direct Bromination Approaches to α,α'-Dibromination of Heptan-4-one

The direct introduction of two bromine atoms at the α and α' positions of a symmetrical ketone like heptan-4-one is a common strategy for the synthesis of α,α'-dihaloketones. This approach is typically carried out under acidic conditions to promote the formation of an enol intermediate, which is the reactive species towards electrophilic bromine.

Mechanistic Considerations in Ketone Bromination

The acid-catalyzed bromination of a ketone proceeds through a well-established mechanism. The first step involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the keto form to its enol form. This enol is the key nucleophilic intermediate in the reaction. The π-bond of the enol then attacks a molecule of bromine (Br₂) in an electrophilic addition, leading to the formation of a protonated α-bromoketone. Subsequent deprotonation yields the α-brominated product.

For the formation of a dibrominated product at the α and α' positions of a symmetrical ketone, the process is repeated. The presence of an electron-withdrawing bromine atom at one α-position can deactivate the ketone towards further enolization on the same side. However, in a symmetrical ketone like heptan-4-one, the other α-position remains available for a second bromination event to occur, leading to the desired 3,5-dibromoheptan-4-one. The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high yields of the desired α,α'-dibrominated product while minimizing side reactions, such as polybromination or degradation, requires careful optimization of the reaction conditions. For symmetrical ketones, regioselectivity is inherently controlled, as both α-positions are equivalent.

A patented method for the symmetrical di-halogenation of ketones involves the in-situ formation of a ketal, which then undergoes halogenation. This process can be carried out by bubbling halogen gas through an alcoholic solution of the ketone at room temperature. The steric hindrance provided by the ketal intermediate helps to ensure that the second halogenation occurs at the unhalogenated α-carbon, leading to the symmetrically dihalogenated ketal. This intermediate can then be hydrolyzed back to the α,α'-dihaloketone.

Starting MaterialBrominating AgentCatalyst/SolventProductYield (%)
AcetoneBromineMethanol1,3-Dibromo-2,2-dimethoxypropaneHigh
CyclohexanoneBromineMethanol2,6-Dibromo-1,1-dimethoxycyclohexaneHigh

This table presents representative examples of symmetrical dihalogenation of ketals, which can be hydrolyzed to the corresponding ketones.

Ring-Cleavage/Ring-Closure Strategies for γ,γ'-Dibromoalkanones

An alternative and more complex approach to γ,γ'-dibromoalkanones, such as this compound, involves the strategic cleavage of a cyclic precursor. This "ring-closure/ring-cleavage" strategy allows for the construction of the carbon skeleton in a cyclic form, followed by a selective ring-opening to introduce the desired functional groups.

Utilizing 2-Alkylidenetetrahydrofurans as Precursors

A key precursor in this strategy is a 2-alkylidenetetrahydrofuran. For the synthesis of this compound, a suitable precursor would be 2-propylidenetetrahydrofuran. These cyclic enol ethers can be synthesized through various methods, including the reaction of 1,3-dicarbonyl dianions with appropriate dihaloalkanes.

Application of Boron Trihalides in Ring-Cleavage Reactions

The crucial step in this synthetic route is the ring-opening of the 2-alkylidenetetrahydrofuran. Boron tribromide (BBr₃) has been shown to be an effective reagent for this transformation. The reaction of a dinuclear 2-alkylidenetetrahydrofuran with boron tribromide can lead to the formation of a 1,7-dibromoalkan-4-one. This transformation is believed to proceed through a BBr₃-mediated ring-opening of the cyclic enol ether, followed by cleavage of the lactone, decarboxylation, and protonation to yield the desired dibromoalkanone.

PrecursorReagentProductYield (%)
Dinuclear 2-alkylidenetetrahydrofuran (from 2-acetyl-γ-butyrolactone)BBr₃1,7-Dibromoheptan-4-one73
Unsymmetrical dinuclear 2-alkylidenetetrahydrofuranBBr₃Unsymmetrical 1,7-dibromoheptan-4-one85

Strategic Design of Precursor Synthesis

The successful implementation of the ring-cleavage strategy hinges on the efficient synthesis of the 2-alkylidenetetrahydrofuran precursor. One common method for their preparation is the [3+2] cyclization reaction of 1,3-dicarbonyl dianions with 1-bromo-2-chloroethane. This approach allows for the construction of the tetrahydrofuran (B95107) ring with the desired alkylidene substituent.

Alternatively, the Wittig reaction provides a powerful tool for the synthesis of the exocyclic double bond in 2-alkylidenetetrahydrofurans. The reaction of a phosphorane, derived from an appropriate alkyltriphenylphosphonium halide, with γ-butyrolactone can yield the desired 2-alkylidenetetrahydrofuran. For the synthesis of 2-propylidenetetrahydrofuran, propyltriphenylphosphonium bromide would be the Wittig reagent of choice. The ylide, generated by treating the phosphonium (B103445) salt with a strong base, would then react with γ-butyrolactone to form the target precursor.

Reactant 1Reactant 2Product
γ-ButyrolactonePropyltriphenylphosphonium ylide2-Propylidenetetrahydrofuran

Alternative Synthetic Pathways for this compound

The synthesis of this compound, a halogenated ketone of interest in various synthetic applications, can be approached through several alternative pathways beyond classical methods. These methodologies focus on enhancing selectivity, improving reaction conditions, and exploring novel mechanistic routes. This section delves into the exploration of nucleophilic bromination reactions, radical-mediated bromination approaches, and the development of catalytic bromination systems for the targeted synthesis of this specific di-halogenated ketone.

Exploration of Nucleophilic Bromination Reactions

Nucleophilic bromination reactions for the synthesis of α-haloketones typically involve the reaction of an enol or enolate intermediate with an electrophilic bromine source. masterorganicchemistry.com The formation of this compound via this pathway would proceed through the sequential bromination of the α-carbons adjacent to the carbonyl group of heptan-4-one.

The mechanism commences with the acid-catalyzed tautomerization of heptan-4-one to its enol form. masterorganicchemistry.com Protonation of the carbonyl oxygen enhances the acidity of the α-hydrogens, facilitating their removal to form the enol. masterorganicchemistry.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of diatomic bromine (Br₂). masterorganicchemistry.com This step results in the formation of a monobrominated intermediate, 3-bromoheptan-4-one, and hydrogen bromide. The process can then be repeated on the other α-carbon to yield the desired this compound. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the enol formation is the rate-determining step. libretexts.orgopenstax.org

Various brominating agents can be employed in these reactions. While diatomic bromine is a common choice, other reagents such as N-bromosuccinimide (NBS) can also be utilized, often in the presence of an acid catalyst. organic-chemistry.org The choice of solvent can also influence the reaction, with acetic acid being a frequently used medium for such transformations. libretexts.org

Starting Material Brominating Agent Catalyst/Solvent Intermediate Product Final Product
Heptan-4-oneBr₂Acetic Acid3-Bromoheptan-4-oneThis compound
Heptan-4-oneNBSHBr3-Bromoheptan-4-oneThis compound

Radical-Mediated Bromination Approaches

Radical-mediated bromination offers an alternative pathway to the synthesis of this compound, proceeding through a different mechanistic course compared to nucleophilic bromination. This approach involves the generation of bromine radicals, which then participate in a chain reaction to achieve the desired halogenation.

The reaction can be initiated by photolysis or the use of a radical initiator. rsc.orgmasterorganicchemistry.com In the context of synthesizing this compound, the process would begin with the homolytic cleavage of a bromine-containing molecule to generate bromine radicals. These radicals can then abstract α-hydrogens from the heptan-4-one molecule, forming a ketone radical. thieme-connect.com This radical intermediate subsequently reacts with another molecule of the brominating agent to form the monobrominated ketone and a new bromine radical, thus propagating the chain reaction. thieme-connect.com This process can occur sequentially at both α-positions to yield this compound.

A key aspect of radical bromination is its potential for regioselectivity, which can differ from acid-catalyzed reactions. The presence of an HBr scavenger, such as an epoxide, can be employed to prevent the accumulation of acid, which could otherwise promote the competing acid-catalyzed pathway. rsc.org This ensures that the reaction proceeds primarily through the radical mechanism. rsc.org The selectivity of this method is influenced by the stability of the radical intermediates formed.

Starting Material Brominating Agent Initiator/Conditions Key Intermediate Final Product
Heptan-4-oneBr₂Light (hν) or Heat (Δ)Heptan-4-one radicalThis compound
Heptan-4-oneNBSRadical Initiator (e.g., AIBN)Heptan-4-one radicalThis compound

Development of Catalytic Bromination Systems

The development of catalytic systems for the bromination of ketones represents a significant advancement, offering milder reaction conditions and improved selectivity. These systems can involve both metal-based and organocatalytic approaches to facilitate the formation of this compound.

In one approach, metal catalysts can be used to promote the bromination of α,β-unsaturated ketones. organic-chemistry.org While heptan-4-one is a saturated ketone, catalytic systems developed for ketone bromination in general can be adapted. For instance, copper(II) bromide has been used as a brominating agent and catalyst for the synthesis of α-bromoketones. researchgate.net

Organocatalysis provides a metal-free alternative for the enantioselective α-bromination of aldehydes and ketones. acs.org While the synthesis of a racemic mixture of this compound may not require enantioselectivity, the principles of organocatalysis, such as enamine activation, can be applied to achieve efficient bromination under mild conditions. Catalysts like secondary amines can react with the ketone to form an enamine intermediate, which is more nucleophilic than the corresponding enol and reacts readily with an electrophilic bromine source like NBS. acs.org The catalyst is then regenerated in the catalytic cycle. The slow addition of the brominating agent can be crucial to minimize side reactions such as dibromination at a single α-carbon. acs.org

Catalyst Type Example Catalyst Brominating Agent Mechanism Potential Advantage
Metal CatalystCopper(II) BromideCuBr₂Lewis acid activationEfficient bromination
OrganocatalystProline derivativesNBSEnamine activationMild conditions, potential for stereocontrol

Spectroscopic and Chromatographic Characterization Methodologies in Research on 3,5 Dibromoheptan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3,5-Dibromoheptan-4-one, offering insights into the proton and carbon frameworks of the molecule.

In the ¹H NMR spectrum of this compound, the chemical shift of protons is significantly influenced by the electronegativity of the adjacent bromine atoms and the carbonyl group. Protons on carbons alpha to the bromine atoms (C3 and C5) are expected to be deshielded and thus appear at a lower field compared to simple alkanes. usp.brmnstate.edulibretexts.org

The protons on the terminal methyl groups (C1 and C7) would appear furthest upfield as triplets, due to coupling with the adjacent methylene protons. The methylene protons (C2 and C6) would likely present as complex multiplets due to coupling with both the methyl protons and the methine protons at the chiral centers (C3 and C5). The methine protons at C3 and C5, being directly attached to the carbons bearing bromine atoms, are expected to be the most downfield of the aliphatic protons, appearing as multiplets.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1, H70.9 - 1.1Triplet (t)
H2, H61.8 - 2.2Multiplet (m)
H3, H54.5 - 5.0Multiplet (m)

Note: These are predicted values and may vary based on the solvent and stereochemistry of the molecule.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, a characteristic feature of ketones. libretexts.orgbhu.ac.inpressbooks.pub The carbons directly bonded to the electronegative bromine atoms (C3 and C5) will also be significantly deshielded and appear downfield in the aliphatic region. libretexts.org The remaining alkyl carbons (C1, C2, C6, and C7) will appear at progressively higher fields.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1, C710 - 15
C2, C625 - 35
C3, C550 - 65
C4195 - 205

Note: These are predicted values and may vary based on the solvent and stereochemistry of the molecule.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For instance, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C5 and C6, and C6 and C7. This information is crucial for tracing the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. researchgate.netyoutube.comyoutube.com For this compound, an HSQC or HMQC spectrum would show cross-peaks connecting the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group, confirming their assignments.

These advanced techniques, often used in combination, provide a detailed and robust structural elucidation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, two key vibrational modes are of particular diagnostic importance: the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretches.

Carbonyl (C=O) Stretch: The presence of electronegative bromine atoms on the alpha-carbons to the carbonyl group is known to shift the C=O stretching frequency to a higher wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). orgchemboulder.comorgchemboulder.comspectroscopyonline.com This is due to the inductive effect of the halogens, which shortens and strengthens the C=O bond.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibrations are typically observed in the fingerprint region of the IR spectrum. These absorptions are generally of medium to strong intensity.

Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1725 - 1745Strong
C-H (Alkyl)2850 - 3000Medium to Strong
C-Br500 - 650Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. jove.commiamioh.edunptel.ac.in Consequently, the molecular ion region will show a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for alpha-bromo ketones include alpha-cleavage, where the bond between the carbonyl carbon and an alpha-carbon is broken. oregonstate.eduyoutube.com This would lead to the formation of acylium ions. The loss of bromine radicals or HBr are also plausible fragmentation routes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₇H₁₂Br₂O), HRMS is crucial for confirming its elemental composition. A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a compound with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M⁺): the M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with relative intensities in a ratio of approximately 1:2:1. whitman.edu The exact masses of these isotopic variants can be calculated and compared with experimental data from an HRMS analysis to unequivocally confirm the compound's formula.

Table 1: Calculated Exact Masses for Molecular Ions of this compound

Isotopic CompositionCalculated Exact Mass (Da)Expected Relative Abundance
C₇H₁₂⁷⁹Br₂O285.9309~25%
C₇H₁₂⁷⁹Br⁸¹BrO287.9289~50%
C₇H₁₂⁸¹Br₂O289.9268~25%

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion, the ion can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides a molecular fingerprint that is invaluable for elucidating the compound's structure. wikipedia.org The fragmentation of this compound is influenced by the ketone functional group and the carbon-bromine bonds.

Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, this can occur on either side of the ketone.

Cleavage 1: Loss of a propyl radical (•C₃H₇) would result in a [M-43]⁺ fragment.

Cleavage 2: Loss of a 1-bromopropyl radical (•CH(Br)C₂H₅) would lead to a [M-122/124]⁺ fragment.

Cleavage of C-Br bond: The loss of a bromine radical (•Br) is another common fragmentation pathway for halogenated compounds, resulting in [M-79]⁺ and [M-81]⁺ peaks.

Analysis of the m/z values of these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Table 2: Predicted Mass-to-Charge (m/z) Values of Potential Fragments from this compound

Proposed Fragment IonFormulaPredicted m/z (using ⁷⁹Br/⁸¹Br)Origin of Fragment
[M-C₃H₇]⁺[C₄H₅Br₂O]⁺243 / 245 / 247Alpha-cleavage
[M-Br]⁺[C₇H₁₂BrO]⁺207 / 209Loss of Bromine Radical
[C₃H₆Br]⁺[C₃H₆Br]⁺121 / 123Cleavage and rearrangement
[C₄H₇O]⁺[C₄H₇O]⁺71Alpha-cleavage with loss of bromopropyl
[C₃H₇]⁺[C₃H₇]⁺43Propyl cation

Chromatographic Techniques for Purity Assessment and Isolation

Column Chromatography for Purification

Column chromatography is a fundamental technique for the purification of compounds from a mixture on a preparative scale. youtube.com The separation is based on the differential adsorption of components to a stationary phase while a mobile phase passes through it. For a moderately polar compound like this compound, silica gel is a common choice for the stationary phase.

The process involves packing a glass column with silica gel and eluting the crude product mixture with a carefully chosen solvent system (mobile phase). The polarity of the mobile phase is critical; a less polar solvent system will result in slower elution, while a more polar system will speed it up. The optimal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net Fractions are collected as the solvent flows through the column, and those containing the pure desired compound are combined.

Table 3: Typical Parameters for Column Chromatography Purification of this compound

ParameterDescription
Stationary PhaseSilica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent)A mixture of a non-polar solvent (e.g., Hexane (B92381), Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). The ratio is optimized based on TLC.
Sample LoadingThe crude compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.
ElutionThe mobile phase is passed through the column under gravity or with positive pressure ("flash chromatography").
Fraction CollectionSmall volumes of the eluent are collected sequentially in test tubes.
AnalysisCollected fractions are analyzed by TLC to identify those containing the pure product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. chemistryhall.comlibretexts.orgyoutube.com Its use in the analysis of this compound has been documented. rsc.org By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on a solid backing), it is possible to observe the consumption of starting materials and the formation of products over time. libretexts.org

In a typical setup, three lanes are spotted on the plate: the starting material, the reaction mixture, and a "co-spot" containing both. chemistryhall.comlibretexts.org As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot, corresponding to the product (this compound), will appear and intensify. The product will have a different retention factor (Rƒ) than the starting material due to differences in polarity. Once the starting material spot is no longer visible, the reaction is generally considered complete. Visualization can be achieved using UV light or by staining the plate with a chemical reagent, such as potassium permanganate, which reacts with the ketone functional group. libretexts.org

Table 4: Illustrative TLC Data for Monitoring a Reaction to Form this compound

CompoundHypothetical Rƒ Value (Hexane:Ethyl Acetate 4:1)Observation Over Time
Starting Material (e.g., Heptan-4-one)0.65Spot intensity decreases over time.
Product (this compound)0.40Spot appears and intensifies over time.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques used for separating, identifying, and quantifying the components of a mixture.

Gas Chromatography (GC) is well-suited for compounds that are volatile and thermally stable. This compound is expected to meet these criteria. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A common detector for quantitative analysis is the Flame Ionization Detector (FID), though coupling GC with a mass spectrometer (GC-MS) provides both quantitative data and structural information.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase. csic.es For a compound of moderate polarity like this compound, reversed-phase HPLC is a common approach. This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The ketone's carbonyl group acts as a chromophore, allowing for detection using an ultraviolet (UV) detector. For quantitative analysis, the peak area from the chromatogram is compared against a calibration curve generated from standards of known concentrations.

Table 5: General Analytical Parameters for GC and HPLC Analysis

TechniqueParameterTypical Specification
Gas Chromatography (GC)ColumnCapillary column (e.g., HP-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Injector Temperature~250 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
High-Performance Liquid Chromatography (HPLC)ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate~1.0 mL/min
DetectorUV-Vis Detector (set at λmax of the C=O chromophore, e.g., ~280 nm)

Chemical Reactivity and Transformation Pathways of 3,5 Dibromoheptan 4 One

Reactions Involving Bromine Substituents

The bromine atoms, being effective leaving groups, are the primary sites for several important reactions. Their position alpha to the carbonyl group significantly influences their reactivity.

The carbon-bromine bonds in 3,5-dibromoheptan-4-one are susceptible to cleavage by nucleophiles. The proximity of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbons, making them prone to nucleophilic attack.

S(_N)2 Pathway: Nucleophilic substitution in α-haloketones typically proceeds via an S(_N)2 mechanism. up.ac.za This pathway is favored due to the electronic stabilization of the transition state by the adjacent carbonyl group. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. A variety of nucleophiles can be employed, including halides, alkoxides, and amines. However, the use of strongly basic nucleophiles can lead to competing elimination reactions. up.ac.za

S(_N)1 Pathway: The formation of a carbocation at the α-position to a carbonyl group is generally disfavored, making the S(_N)1 pathway less common for α-haloketones. up.ac.za The electron-withdrawing nature of the carbonyl group destabilizes the adjacent positive charge, thus hindering the unimolecular dissociation of the leaving group.

The table below illustrates potential S(_N)2 reactions for this compound with various nucleophiles.

Nucleophile (Nu⁻)Reagent ExampleProduct
IodideSodium Iodide (NaI)3,5-Diiodoheptan-4-one
Hydroxide (B78521)Sodium Hydroxide (NaOH)3,5-Dihydroxyheptan-4-one
AlkoxideSodium Methoxide (NaOCH₃)3,5-Dimethoxyheptan-4-one
AmineAmmonia (NH₃)3,5-Diaminoheptan-4-one

In the presence of a base, this compound can undergo elimination reactions to yield unsaturated ketones. The acidic nature of the α-hydrogens, enhanced by the adjacent carbonyl group, facilitates their removal by a base.

Dehydrobromination: Treatment with a non-nucleophilic base can lead to the elimination of one or two molecules of hydrogen bromide (HBr). The elimination of one equivalent of HBr would yield a bromo-α,β-unsaturated ketone. Subsequent elimination of the second equivalent would result in a dienone (a ketone with two carbon-carbon double bonds). The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org

A common method for the dehydrobromination of α-bromo ketones involves heating with a weak, non-nucleophilic base such as pyridine. libretexts.orgopenstax.org

Favorskii Rearrangement: A notable reaction of α,α'-dihaloketones in the presence of a strong base (like an alkoxide) is the Favorskii rearrangement. handwiki.orgwikipedia.orgwikiwand.com This reaction typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. For a symmetrically substituted α,α'-dihaloketone like this compound, this could lead to the formation of an α,β-unsaturated ester after the elimination of HX. wikipedia.orgwikiwand.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.

The table below summarizes the potential elimination products of this compound.

ReagentReaction TypePotential Product(s)
Pyridine, heatDehydrobrominationHept-2-en-4-one, Hept-5-en-4-one, Hepta-2,5-dien-4-one
Sodium Methoxide (NaOMe)Favorskii RearrangementMethyl 2-propyl-pent-2-enoate

The bromine atoms in this compound can be removed through reductive processes, leading to the formation of the parent ketone, heptan-4-one. nih.gov This transformation can be achieved using a variety of reducing agents.

Metal-Based Reductions: Various metals and metal complexes are effective in the reductive dehalogenation of α-haloketones. These include zinc-copper couple, and iron carbonyls. wikipedia.orgsigmaaldrich.com The reaction with iron(0) complexes is particularly noteworthy as it can generate 2-oxyallyl metal intermediates, which can participate in cycloaddition reactions. wikipedia.org

Hydride Reductants: While powerful hydride reagents like lithium aluminum hydride will also reduce the carbonyl group, milder or more selective reagents can be used for dehalogenation.

Photochemical Methods: Catalyst-free debromination of aromatic α-haloketones has been achieved under visible light irradiation in the presence of a hydrogen atom donor like Hantzsch ester, suggesting a potential pathway for aliphatic analogs as well. organic-chemistry.org

The table below lists some common reagents for the reductive dehalogenation of α-haloketones.

Reagent SystemReaction ConditionsProduct
Zinc-Copper Couple (Zn-Cu)Aprotic solvent (e.g., DMF)Heptan-4-one
Iron Pentacarbonyl (Fe(CO)₅)VariesHeptan-4-one or cycloaddition products
Hantzsch Ester / Visible LightOrganic solventHeptan-4-one
Sodium Iodide / AcidAcetone or AcetonitrileHeptan-4-one

Reactions at the Carbonyl Group

The carbonyl group of this compound is an electrophilic center and can undergo reactions typical of ketones.

Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgncert.nic.inmasterorganicchemistry.com The presence of the α-bromo substituents can influence the reactivity of the carbonyl group through inductive effects.

Common Nucleophiles: A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ion, and hydride reagents. The initial product of the addition is an alkoxide, which is typically protonated upon workup to yield an alcohol.

The table below provides examples of nucleophilic addition reactions at the carbonyl group.

NucleophileReagent ExampleIntermediateFinal Product (after workup)
HydrideSodium Borohydride (B1222165) (NaBH₄)3,5-Dibromoheptan-4-olate3,5-Dibromoheptan-4-ol
AlkylEthylmagnesium Bromide (CH₃CH₂MgBr)4-Ethyl-3,5-dibromoheptan-4-olate4-Ethyl-3,5-dibromoheptan-4-ol
CyanideSodium Cyanide (NaCN)4-Cyano-3,5-dibromoheptan-4-olate4-Cyano-3,5-dibromoheptan-4-ol (a cyanohydrin)

The carbonyl group can be reduced to a secondary alcohol, yielding 3,5-dibromoheptan-4-ol. This transformation is typically achieved using metal hydride reagents.

Selective Reduction: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent that is effective for the reduction of ketones to alcohols. It is generally chemoselective for the carbonyl group in the presence of alkyl halides. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also effectively reduce the carbonyl, but may also lead to reductive dehalogenation.

The table below compares common reducing agents for the carbonyl group.

ReagentSolventProductSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol3,5-Dibromoheptan-4-olHigh for carbonyl reduction
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF3,5-Dibromoheptan-4-ol and/or Heptan-4-olLess selective; may also cause dehalogenation

Enolization and Enolate Chemistry

The formation of an enol or enolate is a critical preliminary step for many reactions of ketones. In this compound, the presence of electron-withdrawing bromine atoms significantly influences the acidity of the α-protons (the hydrogens on the 3rd and 5th carbon atoms).

Enolization:

Under acidic or basic conditions, this compound can tautomerize to its enol form. The equilibrium between the keto and enol forms is typically dominated by the more stable keto tautomer. However, the transient formation of the enol is a key mechanistic step in reactions such as acid-catalyzed halogenation.

Enolate Formation:

In the presence of a base, a proton can be abstracted from either the C3 or C5 position to form an enolate anion. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, making it a potent nucleophile.

Regioselectivity: As this compound is a symmetrical molecule, deprotonation at either C3 or C5 leads to the same enolate. This simplifies the regiochemical outcomes of subsequent reactions.

Influence of the Base: The choice of base is crucial in determining the concentration and stability of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can quantitatively convert the ketone to its enolate, while weaker bases like alkoxides will establish an equilibrium.

The resulting enolate can then react with various electrophiles at the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cascade and Rearrangement Reactions

The structure of this compound makes it a prime candidate for rearrangement reactions, most notably the Favorskii rearrangement. This reaction is a characteristic transformation of α-haloketones in the presence of a base.

Favorskii Rearrangement:

For α,α'-dihaloketones like this compound, the Favorskii rearrangement typically proceeds through a specific pathway when treated with a base, such as an alkoxide (e.g., sodium methoxide). pearson.comchemicalbook.com

The generally accepted mechanism involves the following steps:

Formation of an enolate at one of the α-carbons. utdallas.edu

Intramolecular nucleophilic attack of the enolate on the other α-carbon, displacing the bromide and forming a highly strained cyclopropanone intermediate.

Nucleophilic attack of the base (e.g., methoxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate. This is followed by the elimination of the remaining bromide ion to form an α,β-unsaturated ester. pearson.comchemicalbook.com

For this compound, this would be expected to yield a derivative of an α,β-unsaturated carboxylic acid. The exact structure of the product would depend on the reaction conditions and the base used.

ReactantBase/NucleophileExpected Product Type
This compoundSodium Hydroxide (NaOH)α,β-Unsaturated Carboxylic Acid
This compoundSodium Methoxide (NaOMe)Methyl α,β-Unsaturated Ester
This compoundAmine (e.g., RNH₂)α,β-Unsaturated Amide

This table presents the expected product classes based on the general mechanism of the Favorskii rearrangement for α,α'-dihaloketones.

Derivatization for Complex Molecule Synthesis

The two electrophilic centers (the α-carbons bearing bromine) and the central carbonyl group make this compound a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Substituted Furans and Thiophenes:

A common synthetic application of α,α'-dihaloketones is in the Paal-Knorr synthesis and related cyclization reactions. By reacting with appropriate nucleophiles, five-membered heterocyclic rings can be constructed.

Furan Synthesis: While not directly a Paal-Knorr reaction, condensation reactions of α,α'-dihaloketones with 1,3-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of substituted furans. The reaction would involve a series of nucleophilic substitutions and a final dehydration step.

Thiophene Synthesis: The reaction of this compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, could potentially lead to the formation of a tetrasubstituted thiophene. The reaction mechanism would involve the initial conversion of the carbonyl oxygen to sulfur, followed by enolization and intramolecular cyclization with the elimination of HBr.

Potential Reaction Pathways for Heterocycle Synthesis:

ReagentTarget HeterocycleGeneral Conditions
1,3-Dicarbonyl CompoundSubstituted FuranBasic conditions
Phosphorus Pentasulfide (P₄S₁₀)Substituted ThiopheneHeating
Hydrazine (B178648) (N₂H₄) or substituted hydrazinesSubstituted PyridazineCondensation reaction
Primary Amines (RNH₂)Substituted PyrrolePaal-Knorr type synthesis

This table outlines plausible synthetic routes to various heterocyclic systems using this compound as a starting material, based on established reactivity patterns of α,α'-dihaloketones.

Stereochemical Investigations of 3,5 Dibromoheptan 4 One

Analysis of Chiral Centers and Stereoisomerism

The stereochemical complexity of 3,5-Dibromoheptan-4-one arises from the presence of two chiral centers at the C3 and C5 positions. Each of these carbon atoms is bonded to four different substituents: a hydrogen atom, a bromine atom, an ethyl group (at C3) or a propyl group (part of the heptane (B126788) chain), and the rest of the molecule. The presence of two stereocenters means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this results in a maximum of four possible stereoisomers. libretexts.orgsigmaaldrich.com

These stereoisomers can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. The four possible stereoisomers are therefore (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

Enantiomeric and Diastereomeric Relationships

The relationships between these four stereoisomers are categorized as either enantiomeric or diastereomeric. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

(3R,5R)-3,5-Dibromoheptan-4-one and (3S,5S)-3,5-Dibromoheptan-4-one are enantiomers.

(3R,5S)-3,5-Dibromoheptan-4-one and (3S,5R)-3,5-Dibromoheptan-4-one are also a pair of enantiomers.

The relationship between any other pairing of stereoisomers is diastereomeric. For example, (3R,5R) is a diastereomer of (3R,5S) and (3S,5R).

Because the substituents at the two chiral centers are not identical (an ethyl group at C2 versus a propyl group at C6 relative to the chiral centers), a meso compound is not possible for this molecule. A meso compound is an achiral compound that has chiral centers and a plane of symmetry, which is not the case here. libretexts.org

Stereoisomeric Relationships of this compound
Stereoisomer 1Stereoisomer 2Relationship
(3R,5R)(3S,5S)Enantiomers
(3R,5S)(3S,5R)Enantiomers
(3R,5R)(3R,5S)Diastereomers
(3R,5R)(3S,5R)Diastereomers
(3S,5S)(3R,5S)Diastereomers
(3S,5S)(3S,5R)Diastereomers

Determination of Absolute Configuration

The absolute configuration of each stereoisomer can be determined experimentally using techniques such as X-ray crystallography of a single crystal of a pure stereoisomer or by using chiroptical methods like circular dichroism (CD) spectroscopy in conjunction with quantum chemical calculations. Another approach involves the chemical correlation of the unknown compound to a compound of known absolute configuration.

Diastereomeric and Enantiomeric Resolution Strategies

The separation of the stereoisomers of this compound is crucial for studying their individual properties. Diastereomers have different physical properties (e.g., boiling points, melting points, solubilities) and can often be separated by conventional techniques like fractional crystallization or chromatography. Enantiomers, however, have identical physical properties in an achiral environment, necessitating specialized resolution techniques.

Chiral Chromatography Applications

Chiral chromatography is a powerful technique for the separation of enantiomers. sygnaturediscovery.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, could be effective. hplc.euresearchgate.net The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

Hypothetical Chiral HPLC Separation Data for this compound Enantiomers
Enantiomeric PairChiral Stationary PhaseMobile Phase (Hexane:IPA)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
(3R,5R) / (3S,5S)Cellulose-based CSP90:1012.514.82.1
(3R,5S) / (3S,5R)Amylose-based CSP95:510.211.91.8

Derivatization with Chiral Auxiliaries

Another common strategy for separating enantiomers is to react the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent, also known as a chiral auxiliary. This reaction converts the pair of enantiomers into a pair of diastereomers. As diastereomers have different physical properties, they can be separated by standard chromatographic or crystallization techniques. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the original compound. For a ketone like this compound, a chiral hydrazine (B178648) or a chiral primary amine could be used to form diastereomeric hydrazones or imines, respectively.

Conformational Analysis and Interconversion

The conformational flexibility of the heptane backbone in this compound allows for various spatial arrangements of its atoms. The analysis of these conformations is important as they can influence the molecule's reactivity and spectroscopic properties. The presence of bulky bromine atoms and the carbonyl group significantly restricts the rotation around the C-C single bonds.

The preferred conformations will seek to minimize steric hindrance and unfavorable electrostatic interactions. For instance, gauche interactions between the bromine atoms and the alkyl groups will be destabilizing. Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of different conformations and predict the most stable arrangements. Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of coupling constants, can provide valuable information about the dihedral angles and the predominant conformations in solution. soton.ac.uk

Interconversion between different conformations typically occurs rapidly at room temperature through bond rotation. However, the energy barriers for these rotations might be significant enough to allow for the observation of distinct conformers at low temperatures.

Ring Conformations (if cyclic derivatives are formed)

While this compound is an acyclic ketone, it can potentially serve as a precursor for the synthesis of various cyclic derivatives. For instance, intramolecular reactions or reactions with difunctional reagents could lead to the formation of heterocyclic or carbocyclic rings. The conformations of such cyclic derivatives would be dictated by the principles of ring strain (angle, torsional, and transannular strain) and the steric and electronic effects of the substituents, including the bromine atoms and the alkyl chains.

Should a six-membered ring be formed, such as a tetrahydropyran (B127337) or cyclohexane (B81311) derivative, it would likely adopt a chair conformation to minimize torsional strain. The substituents on the ring would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric interactions. Generally, bulky substituents like bromine atoms and ethyl groups prefer to be in the more spacious equatorial positions to reduce 1,3-diaxial interactions.

Table 1: Theoretical Preferred Substituent Positions in a Six-Membered Ring Derivative

SubstituentPreferred PositionRationale
BromineEquatorialMinimizes 1,3-diaxial steric strain.
Ethyl GroupEquatorialMinimizes 1,3-diaxial steric strain.
Carbonyl Group (as part of the ring)N/AIntroduces planar geometry at that carbon, influencing the overall ring conformation.

Rotational Isomerism around C-C and C-Br Bonds

The acyclic nature of this compound allows for rotation around its single bonds, leading to various rotational isomers (conformers). The most significant rotations to consider are around the C3-C4 and C4-C5 bonds, which are adjacent to the carbonyl group, as well as the C-Br bonds.

The relative energies of these conformers are influenced by steric hindrance and dipole-dipole interactions. For rotation around the C3-C4 bond, Newman projections would reveal interactions between the bromine and ethyl group on C3 and the carbonyl oxygen and the C5-substituted group. Gauche interactions, where bulky groups are in close proximity (60° dihedral angle), would be of higher energy than anti-conformations, where they are further apart (180° dihedral angle).

Table 2: Potential High-Energy Interactions in Rotational Isomers of this compound

Bond of RotationInteracting GroupsType of Strain
C3-C4Bromine on C3 and Carbonyl OxygenTorsional/Dipole-Dipole
C3-C4Ethyl on C3 and C5-substituted groupSteric (Gauche)
C4-C5Bromine on C5 and Carbonyl OxygenTorsional/Dipole-Dipole
C-BrBromine and adjacent alkyl groupsSteric

Dipole-dipole interactions between the polar C=O and C-Br bonds would also play a crucial role in determining the most stable conformer. The molecule would likely adopt a conformation that minimizes the repulsion between the partial negative charges on the oxygen and bromine atoms. Computational modeling would be a valuable tool to determine the energies of the different conformers and identify the global minimum energy structure.

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry at the C3 and C5 chiral centers is expected to have a profound impact on the outcomes of reactions involving this compound. The spatial arrangement of the bromine atoms and the adjacent alkyl groups can influence the accessibility of the carbonyl group and the alpha-protons to incoming reagents.

For instance, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile could be sterically hindered by the substituents on the adjacent chiral centers. This could lead to diastereoselective reactions, where one diastereomer of the product is formed in preference to another. This principle is often described by models such as Cram's rule, the Felkin-Anh model, or the Felkin-Anh-Eisenstein model, which predict the stereochemical outcome of nucleophilic additions to chiral ketones.

In elimination reactions, the stereochemistry would be critical for achieving the required anti-periplanar arrangement of the proton and the leaving group (bromine), as dictated by the E2 mechanism. The relative stereochemistry of the two bromine atoms (syn or anti) would determine the stereochemistry of the resulting alkene product.

Table 3: Predicted Influence of Stereochemistry on Different Reaction Types

Reaction TypeInfluence of StereochemistryPredicted Outcome
Nucleophilic Addition to CarbonylSteric hindrance from substituents on C3 and C5.Diastereoselective formation of alcohol products.
Enolate Formation/ReactionThe stereochemistry can influence which alpha-proton is more accessible or acidic.Potential for diastereoselective alkylation or aldol (B89426) reactions.
Elimination (e.g., dehydrobromination)Requirement for specific dihedral angles between H and Br for E2 elimination.Formation of specific (E/Z) alkene isomers depending on the starting diastereomer.
Reduction of CarbonylThe approach of the reducing agent will be directed by the existing stereocenters.Diastereoselective formation of 3,5-dibromoheptan-4-ol.

Theoretical and Computational Chemistry Studies on 3,5 Dibromoheptan 4 One

Quantum Chemical Calculations: An Unwritten Chapter

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. However, for 3,5-Dibromoheptan-4-one, key areas of investigation have not been publicly documented.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

There are no available studies that have employed Density Functional Theory (DFT) to determine the most stable three-dimensional arrangement of atoms in this compound and to analyze its electronic properties. Such calculations would provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its chemical reactivity.

Calculation of Spectroscopic Parameters

Similarly, the prediction of spectroscopic parameters, which is a common application of quantum chemical calculations, has not been reported for this compound. These calculations would theoretically determine its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, aiding in the experimental characterization of the compound.

Prediction of Molecular Orbitals (HOMO/LUMO)

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity and its behavior in chemical reactions. At present, there is no published research detailing the HOMO-LUMO energy gap or the spatial distribution of these frontier orbitals for this compound.

Molecular Dynamics Simulations: Uncharted Territory

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time. This powerful technique has not yet been applied to this compound, leaving significant questions about its physical behavior unanswered.

Conformational Sampling and Stability

The flexibility of the heptane (B126788) chain suggests that this compound can adopt various conformations. However, without molecular dynamics simulations, the relative stabilities of these conformers and the energy barriers between them are unknown.

Intermolecular Interactions

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties, such as boiling point and solubility. Molecular dynamics simulations would be the ideal tool to study these intermolecular forces, but such research is not currently available.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, allowing for a detailed understanding of the transformation from reactants to products. For this compound, a key reaction pathway to investigate is the base-induced Favorskii rearrangement. This rearrangement is known to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

The proposed mechanism for this compound would involve the following steps:

Deprotonation at an α-carbon (C3 or C5) by a base to form an enolate.

Intramolecular nucleophilic attack by the enolate, displacing one of the bromide ions to form a bicyclic cyclopropanone intermediate.

Nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate to yield a carbanion.

Protonation or subsequent reaction to give the final rearranged product, which for α,α'-dihaloketones is often an α,β-unsaturated carboxylic acid derivative after elimination. wikipedia.orgadichemistry.com

High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in studying such mechanisms. researchgate.netacs.org These methods can accurately model the geometric structures and energies of reactants, intermediates, transition states, and products.

A critical step in understanding a reaction mechanism is the identification and characterization of all relevant transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product of that elementary step. researchgate.net

For the hypothetical Favorskii rearrangement of this compound, computational chemists would locate the transition states for the key steps, particularly the formation of the cyclopropanone intermediate. This process involves a concerted, though not necessarily synchronous, C-C bond formation and C-Br bond cleavage. acs.org Calculations would likely be performed using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) and would include a solvent model to account for the influence of the reaction medium. acs.org

Illustrative Data for Transition State Characterization:

Below is a hypothetical data table summarizing the key computed properties for the transition state (TS1) of the cyclopropanone formation from the enolate of this compound.

PropertyValueDescription
Imaginary Frequency -450 cm⁻¹Corresponds to the vibrational mode for the C-C bond formation and C-Br bond breaking, confirming it as a true transition state.
Key Bond Distances C3-C5: 2.1 ÅThe forming carbon-carbon bond in the transition state.
C5-Br: 2.5 ÅThe breaking carbon-bromine bond in the transition state.
Activation Energy (ΔE‡) +15 kcal/molThe calculated energy barrier for the formation of the cyclopropanone intermediate.

This data is illustrative and not derived from actual calculations on this compound.

Once a transition state is located, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, is performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the identified TS indeed connects the desired species. ddugu.ac.in

During the IRC analysis for the formation of the cyclopropanone intermediate from this compound, key geometric parameters would be monitored. These would include the distance between the attacking enolate carbon and the carbon bearing the leaving group (the forming C-C bond), the length of the breaking C-Br bond, and the bond angles around the reacting centers. This analysis provides a detailed picture of the structural changes that occur throughout the reaction step.

Illustrative Data for Reaction Coordinate Analysis:

The following table illustrates how key geometric parameters might change along the reaction coordinate for the cyclopropanone formation.

Point on IRCC3-C5 Distance (Å)C5-Br Distance (Å)Relative Energy (kcal/mol)
Reactant (Enolate)3.51.950.0
Mid-point (Reactant to TS1)2.82.2+7.5
Transition State (TS1) 2.1 2.5 +15.0
Mid-point (TS1 to Product)1.82.9+10.0
Product (Cyclopropanone)1.553.8 (dissociated Br⁻)-5.0

This data is illustrative and represents a plausible reaction profile.

Computational chemistry allows for the prediction of important kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. nih.govmit.edu By calculating the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed.

From this profile, key parameters can be derived:

Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactant. This is directly related to the reaction rate constant via the Eyring equation.

Reaction Enthalpy (ΔH_r): The difference in enthalpy between the products and reactants, indicating whether the reaction is exothermic or endothermic.

Reaction Free Energy (ΔG_r): The difference in Gibbs free energy between the products and reactants, determining the spontaneity of the reaction under given conditions.

These calculations are typically performed including corrections for zero-point vibrational energy, thermal contributions, and entropy, providing a comprehensive thermodynamic and kinetic picture of the reaction. nih.gov

Illustrative Data for Predicted Thermodynamic and Kinetic Parameters:

ParameterCalculated ValueSignificance
Overall ΔH_r -25 kcal/molThe overall reaction is predicted to be exothermic.
Overall ΔG_r -30 kcal/molThe overall reaction is predicted to be spontaneous.
Rate-Determining Step Cyclopropanone formationThe energy barrier for this step is the highest along the reaction pathway.
Overall Activation Energy (ΔG‡) +15 kcal/molCorresponds to the Gibbs free energy of activation for the rate-determining step.

This data is illustrative and based on general knowledge of the Favorskii rearrangement.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to 3,5-Dibromoheptan-4-one and its Analogues

The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is a primary area for future investigation. While traditional methods often involve the direct bromination of a ketone precursor, these can sometimes lack regioselectivity and stereocontrol, leading to mixtures of products. youtube.comyoutube.comyoutube.commasterorganicchemistry.com

Future research could focus on catalyst-driven approaches to achieve higher selectivity. The exploration of organocatalysts or transition-metal complexes could facilitate the stereocontrolled introduction of bromine atoms at the α-positions of the carbonyl group. For instance, developing chiral catalysts could enable the asymmetric synthesis of specific stereoisomers of this compound, a significant step forward from current methodologies.

Furthermore, investigating alternative halogenating agents beyond molecular bromine (Br₂) could offer milder reaction conditions and improved functional group tolerance. youtube.com Reagents like N-bromosuccinimide (NBS) are already in use, but the design of novel electrophilic bromine sources could provide unique reactivity profiles. youtube.com A key goal is to develop synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

The synthesis of analogues of this compound is another promising avenue. By varying the alkyl chains flanking the carbonyl group or introducing other functional groups into the molecule, a diverse library of related compounds could be generated. These analogues would be invaluable for studying structure-reactivity relationships and for potential applications in materials science or as synthetic intermediates. One potential approach involves the use of α,ω-dibromoalkanes in cyclization reactions to form heterocyclic analogues. nih.gov

Table 1: Potential Catalytic Systems for Asymmetric Bromination

Catalyst TypePotential AdvantagesResearch Focus
Chiral Phase-Transfer CatalystsMild conditions, high enantioselectivityDesign of novel catalysts for α,α'-dihalogenation
Transition-Metal Complexes (e.g., Copper, Palladium)High turnover, tunable reactivityLigand design for stereocontrol
Organocatalysts (e.g., Proline derivatives)Metal-free, environmentally friendlyOptimization of catalyst loading and reaction conditions

Investigation of New Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its effective use as a synthetic building block. While α-halo ketones are known to participate in nucleophilic substitution and elimination reactions, the specific pathways for a dibrominated substrate like this compound are not fully elucidated. jove.comlibretexts.org

Future studies should aim to explore new transformations of this compound. For example, its reaction with various nucleophiles could lead to the formation of highly functionalized heptanones. The use of strong, non-nucleophilic bases could induce elimination reactions to form α,β-unsaturated ketones, which are valuable intermediates in many synthetic routes. libretexts.org An intriguing area of research is the Favorskii rearrangement, an interesting pathway that can occur with α-halo ketones in the presence of a strong base, leading to the formation of esters. libretexts.org

Detailed mechanistic studies are needed to complement these synthetic explorations. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into reaction transition states and intermediates. Experimental techniques, including kinetic studies and isotopic labeling, can help to elucidate the precise mechanisms of known and newly discovered reactions. A deeper understanding of the reaction kinetics, including the determination of rate constants for consecutive reaction steps, will be essential for optimizing reaction conditions. asianpubs.org

Table 2: Proposed Reaction Pathways for Investigation

Reaction TypePotential ProductsMechanistic Question to Address
Nucleophilic Substitution (S_N2)Diamino-, dihydroxy-, or dithio-heptanonesStereochemical outcome of sequential substitutions
Elimination (E2)α,β-Unsaturated ketonesRegioselectivity with unsymmetrical analogues
Favorskii RearrangementCyclopentanecarboxylic acid derivativesInfluence of stereochemistry on rearrangement efficiency
Reductive DehalogenationHeptan-4-oneSelectivity and control over mono- vs. di-dehalogenation

Advanced Characterization Techniques for Stereochemical Resolution

This compound possesses two stereocenters at the C3 and C5 positions, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The separation and characterization of these individual stereoisomers are critical for understanding their unique properties and reactivity.

Future research should focus on the application of advanced analytical techniques for the stereochemical resolution of this compound. While classical techniques like crystallization of diastereomeric derivatives are valuable, modern chromatographic methods offer higher resolution and efficiency. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers and diastereomers. nih.gov The development of novel chiral stationary phases could further enhance the separation capabilities for this class of compounds.

Spectroscopic and spectrometric techniques are also vital for stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to differentiate between stereoisomers in a mixture. researchgate.net Furthermore, techniques like Circular Dichroism (CD) spectroscopy can provide information about the absolute configuration of chiral molecules. nih.gov The combination of separation techniques with advanced spectroscopic methods will be essential for the unambiguous characterization of each stereoisomer. researchgate.netnih.govsemanticscholar.org

Table 3: Advanced Techniques for Stereochemical Analysis

TechniqueApplicationPotential Outcome
Chiral HPLCSeparation of enantiomers and diastereomersIsolation of pure stereoisomers
Supercritical Fluid Chromatography (SFC)Orthogonal separation methodFaster and greener separations compared to HPLC
NMR with Chiral Shift ReagentsDetermination of enantiomeric excessIn-situ analysis of stereoisomeric mixtures
Circular Dichroism (CD) SpectroscopyDetermination of absolute configurationCorrelation of stereochemistry with chiroptical properties
X-ray CrystallographyUnambiguous structural elucidationDetermination of the solid-state conformation and absolute stereochemistry

Exploration of Structure-Reactivity Relationships in Synthetic Applications

A systematic investigation into the relationship between the structure of this compound and its analogues and their chemical reactivity is a crucial area for future research. Understanding how stereochemistry and the nature of substituents influence reaction outcomes will enable the rational design of synthetic strategies.

Studies could focus on comparing the reaction rates and product distributions for different stereoisomers of this compound. For example, the relative orientation of the two bromine atoms (syn vs. anti in the diastereomers) could significantly impact the facility of intramolecular reactions or the stereochemical course of nucleophilic attack.

Furthermore, by synthesizing a library of analogues with varying steric bulk and electronic properties around the carbonyl core, researchers can probe the steric and electronic effects on reactivity. For instance, replacing the ethyl groups with bulkier substituents could hinder nucleophilic attack at the carbonyl carbon and favor reactions at the α-carbons. Conversely, introducing electron-withdrawing or electron-donating groups in the alkyl chains could modulate the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

The insights gained from these structure-reactivity studies will be invaluable for the broader field of synthetic chemistry. They will provide a predictive framework for the behavior of α,α'-dihalogenated ketones, allowing chemists to select the optimal substrate and reaction conditions to achieve a desired synthetic outcome. This knowledge could be applied to the synthesis of complex natural products, pharmaceuticals, and other functional organic molecules.

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